Molecular structure and characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
Molecular structure and characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
An In-depth Technical Guide to the Molecular Structure and Characteristics of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoic acid, a novel N-substituted aminobenzoic acid derivative. Given the compound's unique structural features—a sterically hindered neopentyl group appended to a 3-amino-2-methylbenzoic acid scaffold—it presents both synthetic challenges and opportunities for applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and details the necessary analytical methodologies for its characterization. The insights provided are intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and related molecules.
Introduction and Rationale
3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is a derivative of 3-amino-2-methylbenzoic acid, a compound recognized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a 2,2-dimethylpropyl (neopentyl) group onto the amino nitrogen is of particular interest. The neopentyl group is known for its significant steric bulk and thermal stability.[2] This structural modification can be expected to impart unique properties to the parent molecule, such as increased lipophilicity, altered solubility, and potentially novel biological activity by influencing how the molecule interacts with biological targets.[3]
The core structure, an aminobenzoic acid, is a common motif in drug discovery, with many derivatives exhibiting anti-inflammatory and analgesic properties.[1] The addition of the bulky neopentyl group could enhance these properties or introduce new pharmacological activities. This guide, therefore, serves as a foundational document for the synthesis and characterization of this novel compound.
Proposed Synthetic Routes and Methodologies
The synthesis of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid is not yet described in the literature. We propose two primary synthetic strategies: N-alkylation and reductive amination.
Synthesis of Precursors
The primary precursor, 3-amino-2-methylbenzoic acid, can be synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[4]
Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid
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Reaction Setup : In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in ethyl acetate.
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Catalyst Addition : Add 5% Palladium on carbon (Pd/C) catalyst (approximately 5% by weight of the starting material).
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Hydrogenation : Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours at room temperature.[4]
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Work-up : Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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Purification : Purify the crude product by column chromatography on silica gel using a dichloromethane/ethanol mixture as the eluent to obtain pure 3-amino-2-methylbenzoic acid as a white solid.[4]
The neopentylating agent, neopentyl bromide, can be prepared from neopentyl alcohol, though it is also commercially available. Its synthesis is challenging via standard S(_N)2 reactions due to the steric hindrance of the neopentyl group.[5]
Route 1: N-Alkylation (Proposed)
A common method for forming C-N bonds is through N-alkylation of an amine with an alkyl halide.[6]
Protocol 2: N-Alkylation Synthesis of the Target Compound
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Reaction Setup : To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (2-3 equivalents).
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Reagent Addition : Add neopentyl bromide (1.1 equivalents) to the mixture.
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Reaction Conditions : Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC. The steric hindrance of neopentyl bromide may necessitate prolonged reaction times or higher temperatures.
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Work-up : After completion, cool the reaction mixture, and pour it into water.
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Extraction : Acidify the aqueous solution to protonate the carboxylic acid and extract the product with an organic solvent like ethyl acetate.
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Purification : Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
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Solvent : DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures which may be necessary to overcome the high activation energy of this S(_N)2 reaction.
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Base : Potassium carbonate is a suitable base to deprotonate the carboxylic acid and facilitate the reaction without being overly reactive.
Route 2: Reductive Amination (Proposed)
Reductive amination is an alternative method that can be more effective for sterically hindered amines.[7] This would involve the reaction of 3-amino-2-methylbenzoic acid with pivalaldehyde (2,2-dimethylpropanal).
Protocol 3: Reductive Amination Synthesis
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Imine Formation : In a suitable solvent like methanol, mix 3-amino-2-methylbenzoic acid (1 equivalent) and pivalaldehyde (1.1 equivalents). The reaction is typically carried out at a slightly acidic pH to promote imine formation.
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Reduction : Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the aldehyde.[8]
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Reaction Conditions : Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up : Quench the reaction with water and adjust the pH.
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Extraction : Extract the product with an appropriate organic solvent.
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Purification : Purify the crude product via column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent : Sodium cyanoborohydride is effective at a slightly acidic pH and selectively reduces the iminium ion intermediate over the starting aldehyde.[8]
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One-Pot Reaction : This method can often be performed as a one-pot synthesis, which is more efficient.[7]
Physicochemical Characteristics (Predicted)
The properties of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₉NO₂ | Based on the addition of a C₅H₁₁ group to C₈H₉NO₂ and the loss of a hydrogen atom. |
| Molecular Weight | 221.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Similar to the precursor 3-amino-2-methylbenzoic acid.[9] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate. | The bulky, nonpolar neopentyl group will increase lipophilicity.[10] |
| Melting Point | Predicted to be in the range of 150-200 °C. | The introduction of the neopentyl group may disrupt crystal packing compared to the parent amine, but the overall size and potential for hydrogen bonding of the carboxylic acid and amine groups suggest a relatively high melting point. |
| pKa | The carboxylic acid pKa is expected to be around 4-5, and the amino group pKa around 3-4. | Similar to other aminobenzoic acids. |
Analytical Characterization (Predicted)
A suite of analytical techniques will be necessary to confirm the structure and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons in the 6-8 ppm region. - A singlet for the methyl group on the aromatic ring around 2.2-2.5 ppm. - A singlet for the nine protons of the t-butyl group around 0.9-1.2 ppm. - A doublet for the two protons of the CH₂ group adjacent to the nitrogen, likely around 3.0-3.5 ppm. - A broad singlet for the NH proton. - A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | - Aromatic carbons in the 110-150 ppm range. - A peak for the carboxylic acid carbonyl carbon around 170-180 ppm. - A peak for the methyl carbon around 15-20 ppm. - Peaks for the neopentyl group carbons: a quaternary carbon around 30-35 ppm, methyl carbons around 25-30 ppm, and a CH₂ carbon around 50-60 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 222.14. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700 cm⁻¹. - An N-H stretch from the secondary amine around 3300-3500 cm⁻¹. - C-H stretches from the alkyl groups below 3000 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. |
| HPLC | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) would be suitable for purity assessment. |
Potential Applications and Future Research
The structural analogy of 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid to known bioactive molecules suggests potential applications in drug discovery. The steric bulk of the neopentyl group could be leveraged to modulate selectivity for specific biological targets.
Potential areas of investigation include:
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Anti-inflammatory and Analgesic Activity : Many N-substituted aminobenzoic acids have shown promise in these areas.[1]
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Anticancer Properties : Alkyl derivatives of aminobenzoic acids have been investigated for their cytotoxic effects against cancer cell lines.[11]
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Materials Science : The compound could be explored as a monomer for the synthesis of novel polymers with unique thermal and mechanical properties.
Future research should focus on optimizing the synthesis, confirming the predicted physicochemical and spectroscopic properties, and conducting in vitro and in vivo studies to evaluate its biological activity.
Conclusion
This technical guide provides a roadmap for the synthesis and characterization of the novel compound 3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid. By leveraging established synthetic methodologies and predictive chemical principles, this document serves as a valuable resource for researchers aiming to explore the potential of this and other sterically hindered aminobenzoic acid derivatives in various scientific disciplines.
References
Sources
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- 9. 3-Amino-2-methylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 11. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
